molecular formula C9H7FN2 B2961088 4-Fluoroquinolin-8-amine CAS No. 1416439-07-0

4-Fluoroquinolin-8-amine

Cat. No. B2961088
CAS RN: 1416439-07-0
M. Wt: 162.167
InChI Key: GRRZTDKGDSZUPQ-UHFFFAOYSA-N
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Description

4-Fluoroquinolin-8-amine is a chemical compound with the CAS Number: 1416439-07-0 . It has a molecular weight of 162.17 . It is a powder in physical form .


Synthesis Analysis

Quinolin-8-amines are valuable scaffolds in organic synthesis . The synthesis of quinolin-8-amines can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The molecular structure of 4-Fluoroquinolin-8-amine is represented by the InChI Code: 1S/C9H7FN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2 .


Physical And Chemical Properties Analysis

4-Fluoroquinolin-8-amine is a powder in physical form . It has a molecular weight of 162.17 .

Scientific Research Applications

Antibacterial Agents

4-Fluoroquinolin-8-amine: is a key precursor in the synthesis of fluoroquinolones, a class of antibiotics with potent antibacterial properties . These compounds are effective against a wide range of bacterial infections due to their ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. The introduction of a fluorine atom at the 4-position of quinolin-8-amine enhances the antibacterial activity, making it a valuable compound in developing new antibacterial drugs.

Antimalarial Drugs

The quinoline ring system is historically significant in antimalarial drugs4-Fluoroquinolin-8-amine derivatives have been explored for their potential use in treating malaria . The fluorine atom’s presence is believed to increase the efficacy of these compounds by improving their pharmacokinetic properties, such as better membrane permeability and metabolic stability.

Anticancer Research

Fluorinated quinolines, including those derived from 4-Fluoroquinolin-8-amine , are being studied for their anticancer properties . These compounds can act as enzyme inhibitors that are essential for cancer cell proliferation. Their ability to interfere with various signaling pathways in cancer cells makes them promising candidates for anticancer drug development.

Enzyme Inhibition

In the field of enzyme inhibition, 4-Fluoroquinolin-8-amine serves as a scaffold for developing inhibitors against a range of enzymes . These inhibitors can regulate biological pathways involved in disease states, offering therapeutic potential for conditions such as rheumatoid arthritis and psoriasis.

Agricultural Chemicals

The structural analogs of 4-Fluoroquinolin-8-amine have found applications in agriculture as pesticides and herbicides . The fluorine atom’s electronegativity and small size allow for the creation of compounds with specific activities against agricultural pests, contributing to crop protection and yield improvement.

Material Science

In material science, 4-Fluoroquinolin-8-amine derivatives are utilized in the synthesis of liquid crystals and fluorescent materials . These materials have applications in display technologies and optical devices due to their unique light-emitting properties.

Mechanism of Action

While the specific mechanism of action for 4-Fluoroquinolin-8-amine is not mentioned in the search results, fluoroquinolones, a related family of compounds, have a specific mechanism of action that allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

Safety and Hazards

The safety information for 4-Fluoroquinolin-8-amine includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-fluoroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRZTDKGDSZUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroquinolin-8-amine

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